Cbz-N-amido-PEG3-acid

Übersicht

Beschreibung

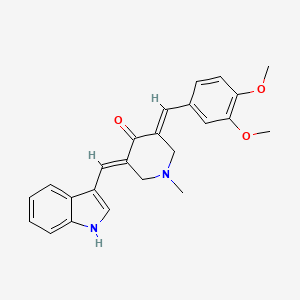

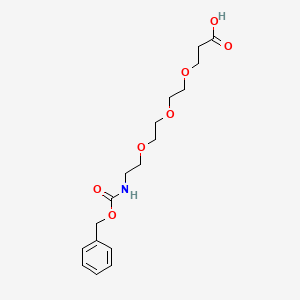

Cbz-N-amido-PEG3-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis

The molecular formula of Cbz-N-amido-PEG3-acid is C17H25NO7 . It has a molecular weight of 355.4 g/mol .Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Cbz-N-amido-PEG3-acid has a molecular weight of 355.4 g/mol . It is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen

Chemoselective N-benzyloxycarbonylation of Amines

Cbz-N-amido-PEG3-acid is used in chemoselective N-benzyloxycarbonylation of amines. A study describes an efficient and eco-friendly protocol for this process using benzyl chloroformate (Cbz-Cl) in the presence of PEG-600, applicable to both aliphatic and aromatic amines. This method offers excellent yields and is significant in the field of organic synthesis (Zhang et al., 2012).

Protection of Various Structurally Divergent Amines

Another research highlights the use of Cbz-Cl for protecting various aryl and aliphatic amines. The process, facilitated by polyethylene glycol (PEG)-400, achieves excellent yields with both low and high molecular weight PEGs, indicating its versatility in the field of polymer and medicinal chemistry (Siddaiah et al., 2012).

Impact on Carbamazepine Cocrystal Formulations

In pharmaceutical research, the role of polymers like PEG in the phase transformation of carbamazepine cocrystals has been studied. These cocrystals can be formulated into supersaturated concentrations and faster dissolution rates, overcoming solubility and bioavailability issues in drugs (Qiu et al., 2016).

Gene Delivery Applications

Cbz-N-amido-PEG3-acid is instrumental in gene delivery research. PEGylated bioreducible poly(amido amine)s, synthesized using Cbz-N-amido-PEG3-acid derivatives, are evaluated as gene delivery vectors. These compounds form stable nano-scaled polyplexes, showing low cytotoxicity and appreciable transfection efficiencies (Lin & Engbersen, 2011).

Polyethylene Glycol-Mediated Improvements in Drug Delivery

Cbz-N-amido-PEG3-acid derivatives are used in improving the release rate of drugs like carbamazepine. Studies indicate that using PEG as a carrier in solid dispersions significantly enhances the dissolution rate and bioavailability of such drugs (Doshi et al., 1997).

Catalysis in Chemical Synthesis

This compound plays a role in catalysis, for instance in Rh(III)-catalyzed C-H amidation. It enables the creation of valuable N-Boc protected arylamines, demonstrating its utility in synthetic chemistry and drug design (Grohmann et al., 2013).

Environmental Biodegradation

In environmental science, studies focus on the microbial degradation of fungicides like carbendazim, where Cbz derivatives are used as comparison standards. This aids in understanding the bioremediation potential of various bacterial strains in contaminated fields (Singh et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHUTZVKPJPFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-N-amido-PEG3-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)